molecular formula C8H7ClN4O8S B14567445 N-[4-(Chloromethanesulfonyl)-2,6-dinitrophenyl]-N-methylnitramide CAS No. 61496-87-5

N-[4-(Chloromethanesulfonyl)-2,6-dinitrophenyl]-N-methylnitramide

Cat. No.: B14567445
CAS No.: 61496-87-5
M. Wt: 354.68 g/mol
InChI Key: IEXVEAYKWPPGLO-UHFFFAOYSA-N
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Description

N-[4-(Chloromethanesulfonyl)-2,6-dinitrophenyl]-N-methylnitramide is a complex organic compound known for its unique chemical structure and reactivity. This compound is characterized by the presence of a chloromethanesulfonyl group, dinitrophenyl group, and a methylnitramide moiety. It is used in various scientific research applications due to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(Chloromethanesulfonyl)-2,6-dinitrophenyl]-N-methylnitramide typically involves multiple steps. One common method starts with the preparation of chloromethanesulfonyl chloride, which is then reacted with 2,6-dinitrophenylamine under controlled conditions to form the desired compound. The reaction is usually carried out in an organic solvent such as ether, with the addition of a base like triethylamine to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. Safety measures are crucial due to the toxic and reactive nature of the intermediates involved.

Chemical Reactions Analysis

Types of Reactions

N-[4-(Chloromethanesulfonyl)-2,6-dinitrophenyl]-N-methylnitramide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can convert the nitro groups to amino groups.

    Substitution: The chloromethanesulfonyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and nucleophiles like sodium azide for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups can yield amino derivatives, while substitution reactions can produce various sulfonamide derivatives.

Scientific Research Applications

N-[4-(Chloromethanesulfonyl)-2,6-dinitrophenyl]-N-methylnitramide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[4-(Chloromethanesulfonyl)-2,6-dinitrophenyl]-N-methylnitramide involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to various biochemical effects, depending on the target and the context of the reaction .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

N-[4-(Chloromethanesulfonyl)-2,6-dinitrophenyl]-N-methylnitramide is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. Its structure allows for versatile chemical modifications, making it valuable in various fields of research and industry.

Properties

CAS No.

61496-87-5

Molecular Formula

C8H7ClN4O8S

Molecular Weight

354.68 g/mol

IUPAC Name

N-[4-(chloromethylsulfonyl)-2,6-dinitrophenyl]-N-methylnitramide

InChI

InChI=1S/C8H7ClN4O8S/c1-10(13(18)19)8-6(11(14)15)2-5(22(20,21)4-9)3-7(8)12(16)17/h2-3H,4H2,1H3

InChI Key

IEXVEAYKWPPGLO-UHFFFAOYSA-N

Canonical SMILES

CN(C1=C(C=C(C=C1[N+](=O)[O-])S(=O)(=O)CCl)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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